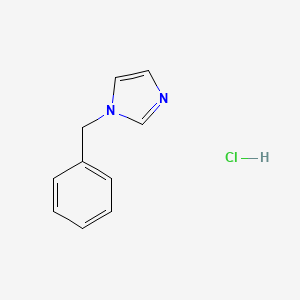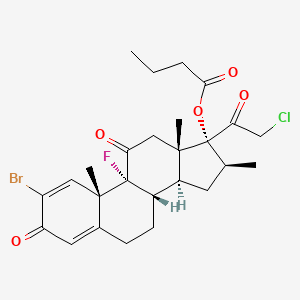
2-Bromoclobetasone butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoclobetasone butyrate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in dermatology to treat conditions such as eczema, psoriasis, and various forms of dermatitis. The compound is known for its efficacy in reducing inflammation and itching when applied topically.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoclobetasone butyrate involves multiple steps, starting with the bromination of clobetasone. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the clobetasone molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: 2-Bromoclobetasone butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the molecule, leading to the formation of different analogs.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
科学的研究の応用
2-Bromoclobetasone butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and synthesis.
Biology: The compound is used to investigate the biological effects of corticosteroids on cellular processes and immune responses.
Medicine: In addition to its dermatological applications, this compound is studied for its potential use in treating other inflammatory conditions.
Industry: The compound is used in the formulation of topical creams and ointments for therapeutic use.
作用機序
2-Bromoclobetasone butyrate exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which decrease the activity of inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes. The result is a reduction in inflammation and immune response at the site of application .
類似化合物との比較
Clobetasone: A corticosteroid with similar anti-inflammatory properties but without the bromine substitution.
Betamethasone: Another corticosteroid used for similar dermatological conditions but with different potency and side effect profiles.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: 2-Bromoclobetasone butyrate is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and potency. This modification can enhance its efficacy in certain applications compared to other corticosteroids.
特性
CAS番号 |
639817-51-9 |
|---|---|
分子式 |
C26H31BrClFO5 |
分子量 |
557.9 g/mol |
IUPAC名 |
[(8S,9R,10S,13S,14S,16S,17R)-2-bromo-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H31BrClFO5/c1-5-6-22(33)34-26(21(32)13-28)14(2)9-17-16-8-7-15-10-19(30)18(27)11-23(15,3)25(16,29)20(31)12-24(17,26)4/h10-11,14,16-17H,5-9,12-13H2,1-4H3/t14-,16-,17-,23-,24-,25-,26-/m0/s1 |
InChIキー |
HJMWRFQWUXHRAH-DWPQHFKNSA-N |
異性体SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C(=C[C@@]43C)Br)F)C)C)C(=O)CCl |
正規SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C(=CC43C)Br)F)C)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





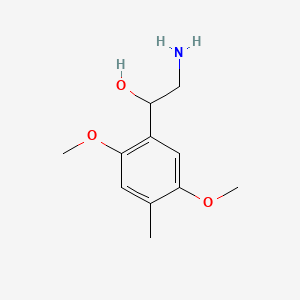

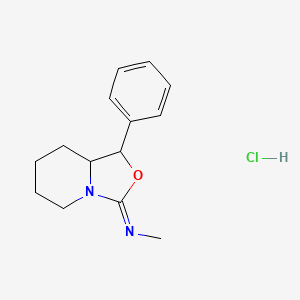

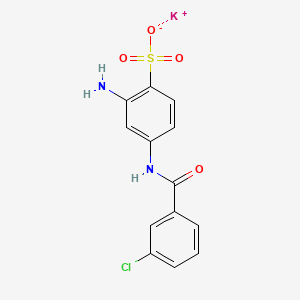
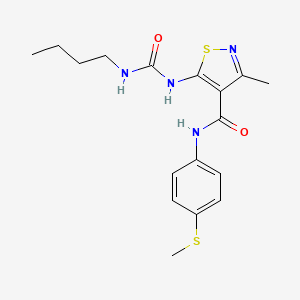


![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
